Product packaging for Deoxocarbaqinghaosu(Cat. No.:CAS No. 127696-16-6)

Deoxocarbaqinghaosu

Cat. No.: B1208579
CAS No.: 127696-16-6
M. Wt: 266.38 g/mol
InChI Key: SZMAHTBYOYIMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxocarbaqinghaosu (CAS Number 127696-16-6) is a synthetic compound derived from arteannuic acid and is a carba-analogue of the antimalarial natural product qinghaosu (artemisinin) . This compound is provided strictly for Research Use Only (RUO) and is not intended for use in diagnostic procedures or human administration. RUO products are exclusively tailored for laboratory research applications and are exempt from the regulatory controls that apply to diagnostic or therapeutic agents . Early-stage research explored the antimalarial efficacy of this compound and related analogues against the Plasmodium berghei K173 strain. Interestingly, while its parent compound deoxoqinghaosu showed enhanced activity, this compound was reported to be almost ineffective in these preliminary studies . This contrast makes it a valuable tool for researchers investigating the Structure-Activity Relationship (SAR) of artemisinin-class compounds. Studying such analogues helps elucidate the critical molecular features required for antimalarial potency, which is crucial for understanding the mechanism of action and for the rational design of new therapeutic candidates . Researchers may employ this compound in various exploratory applications, including synthetic chemistry, target identification, and as a building block or reference standard in the development of novel anti-infective agents. Its defined structure and properties enable studies focused on improving drug stability, bioavailability, and overcoming drug resistance. The product is characterized by its molecular formula (C16H26O3) and a molecular weight of 266.38 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O3 B1208579 Deoxocarbaqinghaosu CAS No. 127696-16-6

Properties

CAS No.

127696-16-6

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1,5,9-trimethyl-11,15,16-trioxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/C16H26O3/c1-10-4-5-12-11(2)8-17-14-16(12)9-18-15(3,19-14)7-6-13(10)16/h10-14H,4-9H2,1-3H3

InChI Key

SZMAHTBYOYIMOM-UHFFFAOYSA-N

SMILES

CC1CCC2C(COC3C24C1CCC(O3)(OC4)C)C

Canonical SMILES

CC1CCC2C(COC3C24C1CCC(O3)(OC4)C)C

Synonyms

deoxocarbaqinghaosu

Origin of Product

United States

Chemical Synthesis Strategies and Methodologies for Deoxocarbaqinghaosu

Retrosynthetic Analysis and Precursor Identification

The retrosynthetic analysis for compounds related to artemisinin (B1665778) often begins by identifying key precursors that are either abundant natural products or readily accessible starting materials.

Arteannuic Acid (Artemisinic Acid): This sesquiterpene is a significant precursor found in Artemisia annua . Its relative abundance compared to artemisinin makes it an attractive starting point for semi-synthetic routes. The conversion of arteannuic acid to artemisinin typically involves reduction, photooxidation, and cyclization steps.

Artemisinin: As the parent compound, artemisinin itself can serve as a direct precursor for generating deoxygenated derivatives, such as deoxoartemisinin (B1224473). This approach offers a more straightforward route to specific deoxygenated structures .

Total Synthesis Precursors: For the total synthesis of artemisinin and its analogs, simpler chiral starting materials like (−)-isopulegol and (R)-(+)-citronellal have been employed . These routes involve multiple steps to construct the complex fused ring system and introduce the crucial endoperoxide bridge.

Carbocyclic Analogs: The synthesis of carbocyclic analogs, which replace heterocyclic rings with carbocyclic ones, often utilizes cyclic starting materials such as cyclohexenone derivatives . These approaches aim to build the artemisinin scaffold from the ground up, allowing for modifications to the core structure.

Detailed Synthetic Pathways and Reaction Conditions

The synthesis of deoxygenated and carbocyclic artemisinin analogs involves diverse chemical transformations, often building upon established artemisinin synthesis methodologies.

Synthesis of Deoxoartemisinin

A direct route to deoxoartemisinin has been reported, involving the deoxygenation of artemisinin itself.

One-Step Deoxygenation: Deoxoartemisinin can be synthesized from artemisinin in a single step using sodium borohydride (B1222165) (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (B95107) (THF) . This method efficiently removes a specific oxygen atom from the artemisinin structure.

Semi-synthetic Approaches from Arteannuic Acid

Semi-synthetic routes starting from arteannuic acid are a cornerstone for artemisinin production and can be adapted for analogs. These pathways generally involve the following key transformations:

Reduction of the Exocyclic Methylene (B1212753) Group: Arteannuic acid is first reduced to dihydroartemisinic acid. This can be achieved using reagents like nickel boride (NaBH₄/NiCl₂·6H₂O) .

Peroxidation and Cyclization: Dihydroartemisinic acid, or its derivatives like enol ethers, undergo photooxidation, typically using singlet oxygen (¹O₂) generated photochemically in the presence of a photosensitizer (e.g., methylene blue) . This step forms a hydroperoxide intermediate. Subsequent acid-catalyzed cyclization then constructs the characteristic endoperoxide bridge and fused ring system of artemisinin.

In some pathways, deoxygenation can occur as an intermediate step. For instance, photooxidation of an enol ether derived from artemisinic acid can yield deoxoartemisinin, which can then be further oxidized to artemisinin . This highlights how deoxygenation can be integrated into the synthetic sequence.

Carbocyclic Analog Synthesis Strategies

The synthesis of carbocyclic analogs aims to mimic the artemisinin scaffold using only carbon atoms for the ring system.

Total Synthesis of Carbocyclic Frameworks: Approaches often start with cyclic precursors like cyclohexenone derivatives . These routes involve building the complex polycyclic structure through a series of carbon-carbon bond formations, functional group interconversions, and stereoselective reactions.

Modification of the Carbocyclic Core: Research has also focused on functionalizing the carbocyclic backbone of artemisinin itself, such as hydroxylation at positions C7 and C6a using chemoenzymatic methods . While this involves adding oxygen, it demonstrates strategies for modifying the carbocyclic skeleton, which could be combined with deoxygenation steps for novel analogs.

C-10 Carba-Linked Analogs: Specific strategies have been developed to create "carba-linked" analogs, particularly at the C-10 position, often incorporating amino functionalities . These modifications alter the core structure while retaining key pharmacophoric elements.

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is critical for the practical synthesis of artemisinin derivatives.

Advanced Structural Elucidation and Characterization of Deoxocarbaqinghaosu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Deoxocarbaqinghaosu, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely involve the characteristic cleavage of the peroxide bond and fragmentation of the carbocyclic rings. The loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrocarbons would lead to the formation of various fragment ions. The interpretation of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a complex molecule like this compound with multiple stereocenters, X-ray crystallography provides an unambiguous assignment of the spatial arrangement of all atoms.

Studies on related compounds, such as (+)-10-deoxo-13-carbaartemisinin, have successfully employed single-crystal X-ray analysis to confirm their structures. Such an analysis for this compound would involve growing a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the precise atomic coordinates can be determined. This would confirm the connectivity of the atoms and the relative and absolute configuration of all chiral centers, providing a complete and unambiguous structural determination.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula of the compound. For this compound, the experimentally determined percentages of carbon and hydrogen would be compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values serves as a crucial confirmation of the compound's elemental composition and purity.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Artemisinin (B1665778)
Qinghaosu

Comparative Structural Analysis with Artemisinin and its Active Derivatives

The profound biological activity of artemisinin and its derivatives is intrinsically linked to a unique structural motif: the 1,2,4-trioxane (B1259687) heterocycle containing an endoperoxide bridge. To probe the precise role of this feature, synthetic analogues have been developed where core structural elements are systematically altered. This compound stands as a pivotal example in this line of inquiry, representing a class of compounds where a peroxide oxygen is replaced by a carbon atom. This substitution provides a direct and powerful means of evaluating the contribution of the endoperoxide bridge to the molecule's function.

A comparative analysis reveals that while active derivatives of artemisinin feature modifications at the C-10 position, they invariably preserve the essential endoperoxide bridge. In stark contrast, this compound is defined by the very absence of this critical O-O bond within its core structure.

Key Structural Differences:

Artemisinin: The parent compound features a sesquiterpene lactone framework characterized by the 1,2,4-trioxane ring system. The defining feature of this system is the endoperoxide (C-O-O-C) bridge, which is the cornerstone of its biological activity.

Active Artemisinin Derivatives (e.g., Dihydroartemisinin (B1670584), Artemether (B1667619), Artesunate): These potent antimalarial agents are semi-synthetic derivatives of artemisinin. Structural modifications are typically made at the C-10 lactone group to enhance pharmacokinetic properties. Crucially, all clinically effective derivatives retain the intact 1,2,4-trioxane ring and its indispensable endoperoxide bridge.

This compound: In this synthetic analogue, a fundamental alteration is made to the trioxane (B8601419) ring itself. One of the peroxide oxygen atoms is substituted with a carbon atom, creating a carbocyclic analogue. This modification disrupts the endoperoxide linkage, which is widely considered to be the molecule's pharmacophore. This structural change results in a derivative that is reported to be virtually devoid of antimalarial efficacy.

The table below summarizes the critical structural distinctions between these compounds.

Table 1: Comparative Analysis of Key Structural Features

Compound Name Core Ring Feature Presence of Endoperoxide Bridge Implication for Antimalarial Activity
Artemisinin 1,2,4-Trioxane Ring Yes Active
Dihydroartemisinin (DHA) 1,2,4-Trioxane Ring Yes Active and a key intermediate
Artemether 1,2,4-Trioxane Ring Yes Active
Artesunate 1,2,4-Trioxane Ring Yes Active

| This compound | Carba-analogue of Trioxane | No | Inactive |

The fundamental difference in the core structure is also reflected in the molecular formulas and masses of the compounds.

Table 2: Molecular and Physical Data Comparison

Compound Name Molecular Formula Molar Mass ( g/mol )
Artemisinin C₁₅H₂₂O₅ 282.33
Dihydroartemisinin C₁₅H₂₄O₅ 284.35
Artemether C₁₆H₂₆O₅ 298.37
Artesunate C₁₉H₂₈O₈ 384.42

| This compound | C₁₅H₂₄O₃ | 252.35 |

The structural elucidation of these compounds, often accomplished through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirms these arrangements at an atomic level. For artemisinin, ¹H-NMR spectra show characteristic signals, such as a relevant singlet for the H-C12 proton, which aid in its identification and quantification. While specific crystallographic data for this compound is not widely published, its synthesis from precursors like arteannuic acid confirms its structural lineage, and its inactivity underscores the functional importance of the peroxide bond it lacks. The study of C-10 carba analogues, which are distinct from this compound, has also been a subject of research, with stereochemistry at the C-10 position found to significantly influence biological activity.

Computational and Theoretical Investigations of Deoxocarbaqinghaosu

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are fundamental for understanding a molecule's electronic structure and predicting its reactivity . These methods allow for the computation of various molecular properties that dictate chemical behavior, stability, and interaction potential.

Key parameters derived from such calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical for predicting sites of electrophilic and nucleophilic attack, respectively . The energy gap between HOMO and LUMO (band gap) often correlates with a molecule's stability and reactivity.

Electron Density and Electrostatic Potential: These provide insights into charge distribution within the molecule, highlighting polar regions and potential sites for intermolecular interactions.

These calculations are typically performed using specialized software packages (e.g., Gaussian, ORCA) with various theoretical models (e.g., B3LYP) and basis sets (e.g., 6-31(d,p)) to achieve the desired accuracy and computational efficiency . By analyzing these properties, researchers can infer how deoxocarbaqinghaosu might behave in different chemical environments or during biological processes.

Data Table: Specific quantum chemical calculation results for this compound, such as calculated HOMO/LUMO energies, band gaps, or reactivity indices, were not found in the reviewed literature. However, a typical output from such studies might include:

ParameterValue (Units)Significance
EHOMO[eV]Electron donating ability, nucleophilicity
ELUMO[eV]Electron accepting ability, electrophilicity
Band Gap (ΔE)[eV]Chemical stability, electronic excitation
Electrophilicity Index[eV]Susceptibility to nucleophilic attack
Chemical Hardness[eV]Resistance to electronic deformation
Chemical Softness[eV]Ease of electronic deformation

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time, providing insights into their conformational landscape, flexibility, and interactions in various environments . These simulations track the trajectories of atoms in a system based on classical mechanics, allowing researchers to observe how a molecule changes shape, vibrates, and interacts with its surroundings (e.g., solvent molecules).

Key aspects investigated using MD include:

Conformational Sampling: MD can reveal the ensemble of stable and transient conformations a molecule adopts, which is critical for understanding its biological activity, as activity is often dependent on a specific conformation .

Solvation Effects: MD simulations can model the behavior of molecules in aqueous or other solvent environments, which is relevant for understanding their behavior in biological systems.

These simulations are computationally intensive and require accurate force fields to describe interatomic interactions . The analysis of MD trajectories often involves visualizing molecular movements, calculating structural parameters over time, and clustering similar conformations to identify dominant structural states .

Data Table: Specific molecular dynamics simulation data for this compound, such as RMSD values over time or principal component analysis (PCA) of conformational ensembles, were not identified in the literature. Typically, such data might be presented as:

Time (ps)RMSD (Å) - BackboneRMSD (Å) - LigandNumber of Hydrogen Bonds
00.000.00X
101.251.50Y
201.301.65Z
............

Molecular Docking Studies with Hypothesized Biological Targets (or Absence Thereof)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating the binding affinity mdpi.comarxiv.org. This method is widely employed in drug discovery to screen libraries of compounds against known biological targets, such as proteins or enzymes, to identify potential drug candidates or to understand mechanisms of action.

The process typically involves:

Target Preparation: Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking by removing water molecules, adding hydrogens, and assigning charges .

Ligand Preparation: Generating or retrieving the 3D structure of the ligand (this compound) and preparing it for docking.

Docking Simulation: Using algorithms (e.g., AutoDock, FlexX) to explore possible binding poses of the ligand within the target's active site and scoring these poses based on predicted binding energy mdpi.comarxiv.org.

Given the reported "almost ineffective" status of this compound , docking studies could explore whether this compound fails to bind effectively to known or hypothesized targets, or if its binding mode is suboptimal, leading to a lack of biological response. Conversely, if no specific targets are hypothesized, docking can be used in virtual screening to identify potential interactions.

Data Table: Specific molecular docking results (e.g., binding scores, docking poses) for this compound against any biological targets were not found in the literature. A hypothetical data table might present:

Target ProteinDocking Score (kcal/mol)Binding Affinity (kcal/mol)Key Interactions (e.g., H-bonds)
Target A-8.5-7.2Arg123, Tyr150
Target B-6.1-5.5None

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inactivity Analysis

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties . These models are invaluable for understanding which structural features are responsible for a compound's activity or, crucially in this context, its inactivity.

For this compound, QSAR analysis could be particularly useful for "inactivity analysis" . By building a QSAR model using a set of related compounds with varying levels of antimalarial activity, researchers can identify structural descriptors (e.g., molecular weight, lipophilicity, electronic properties, topological indices) that correlate with activity. This allows for the prediction of activity for new compounds or the rationalization of why a particular compound, like this compound, exhibits low or no activity .

The process involves:

Descriptor Calculation: Generating a set of molecular descriptors that quantitatively represent the chemical structure .

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that relates these descriptors to the observed biological activity .

Validation and Interpretation: Validating the model's predictive power and interpreting the identified structure-activity relationships to understand the molecular basis of activity or inactivity.

Data Table: Specific QSAR models or parameters derived for this compound were not found. A QSAR analysis might yield a model equation, for example:

Activity = β0 + β1(LogP) + β2(Molecular_Surface_Area) + ...

Where β coefficients represent the contribution of each descriptor to the activity.

In Silico Profiling of Potential Biological Interactions

In silico profiling encompasses a broad range of computational methods used to predict a compound's potential biological interactions, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity (T) . These profiles help in understanding how a compound might behave within a biological system, even if its primary activity is low.

Methods commonly used for in silico profiling include:

ADMET Prediction: Tools can predict properties like lipophilicity (LogP), solubility, permeability, metabolic stability, and potential toxicity based on structural features, often using rules like Lipinski's Rule of Five .

Virtual Screening: As mentioned in molecular docking, this involves screening large compound libraries against targets to identify potential binders.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity.

Network Pharmacology: Investigating a compound's potential interactions with multiple biological targets and pathways.

For this compound, in silico profiling could reveal if its structural modifications from Qinghaosu lead to unfavorable ADMET properties or if it interacts with other cellular components in a way that mitigates any potential antimalarial effect.

Data Table: Specific in silico profiling data (e.g., predicted LogP, solubility, Lipinski's rule compliance) for this compound were not found in the reviewed literature. A typical profile might include:

PropertyPredicted ValueRule/Guideline (if applicable)Significance
Molecular Weight (Da)[Value]< 500Drug-likeness, cell permeability
LogP[Value]< 5Lipophilicity, absorption, distribution
H-bond Donors[Number]≤ 5Membrane permeability, target binding
H-bond Acceptors[Number]≤ 10Membrane permeability, target binding
Topological Polar Area[Ų]≤ 140Solubility, permeability

While direct computational and theoretical studies specifically detailing the electronic structure, dynamics, docking, QSAR, or in silico profiling of this compound were not found in the reviewed literature, the methodologies described above are standard approaches for understanding the behavior and properties of chemical compounds. Given its reported "almost ineffective" status, applying these techniques could provide critical insights into the molecular basis of its reduced biological activity compared to its parent compound, Qinghaosu. Such investigations are essential for guiding future drug design efforts, whether for optimizing existing scaffolds or for understanding structure-activity relationships in medicinal chemistry.

Compound List:

Qinghaosu (Artemisinin)

Deoxoqinghaosu (B236817)

this compound

Arteannuic acid

Structure Activity Relationship Sar Investigations of Deoxocarbaqinghaosu and Its Analogues

Comparative Analysis of Structural Features Critical for Biological Activity (e.g., Endoperoxide Bridge)

The endoperoxide bridge, specifically the 1,2,4-trioxane (B1259687) ring system present in artemisinin (B1665778) and its related compounds, is widely recognized as the primary pharmacophore responsible for their potent antimalarial activity . This structural motif is believed to undergo reductive activation in the presence of heme iron (Fe(II)) within the malaria parasite. This activation leads to the homolytic cleavage of the peroxide (O–O) bond, generating cytotoxic carbon-centered free radicals or reactive oxygen species (ROS) . These reactive intermediates are thought to alkylate vital parasite macromolecules, leading to parasite death.

Studies have consistently demonstrated that the integrity of the endoperoxide bridge is paramount. For instance, deoxyartemisinin, an analogue where the endoperoxide bridge is absent, is devoid of antimalarial activity . Similarly, ring-opened derivatives of endoperoxides have shown no significant activity, underscoring the critical role of the intact endoperoxide ring system for the compound's biological function . This comparative analysis highlights the endoperoxide moiety as the indispensable structural feature driving the antimalarial efficacy of this drug class.

Compound NameKey Structural FeatureAntimalarial ActivityReference
ArtemisininIntact 1,2,4-trioxane endoperoxide ringPotent
DeoxyartemisininLacks endoperoxide bridgeInactive
Ring-opened analogueEndoperoxide ring system openedInactive

Impact of Carba-Analogue Modification on Observed Attenuated Activity

Carba-analogues of artemisinin involve the substitution of an oxygen atom within the endoperoxide ring system with a carbon atom. Specifically, C-10 carba-analogues have been synthesized and studied. While these modifications aim to retain or enhance antimalarial properties, they can also lead to attenuated or lost activity depending on the specific structural changes and their impact on the pharmacophore.

Direct evidence for deoxocarbaqinghaosu indicates a significant reduction in efficacy. When synthesized from arteannuic acid, this compound was found to be "almost ineffective" against Plasmodium berghei . This contrasts with its deoxo-counterpart, deoxoqinghaosu (B236817), which showed more effectiveness than the natural compound qinghaosu (artemisinin) . This observation suggests that the combination of the "deoxo" modification (removal of a hydroxyl group) and the "carba" modification (replacement of oxygen with carbon at a key position) profoundly impacts the molecule's ability to interact with its biological target or undergo activation, leading to attenuated activity. Furthermore, for C-10 carba analogues, stereochemistry plays a crucial role; the minor isomer with an 'S' configuration at C-10 exhibited significantly lower antimalarial effects compared to the major isomer with an 'R' configuration .

Compound NameStructural ModificationRelative Antimalarial ActivityNotesReference
ArtemisininParent compoundHighBaseline
This compoundCarba-analogue (C-10 modification) with deoxo featureAlmost ineffectiveSignificantly reduced activity compared to artemisinin and deoxoqinghaosu
DeoxoqinghaosuDeoxo-analogueMore effective than artemisininHigher activity than artemisinin
C-10 Carba Analogue (S-isomer)Carba modification with S configuration at C-10Much lowerLower efficacy than R-isomer
C-10 Carba Analogue (R-isomer)Carba modification with R configuration at C-10HigherHigher efficacy than S-isomer

Role of Lipophilicity and Structural Rigidity in Biological Interaction Profiles

Lipophilicity, often quantified by parameters like logP (logarithm of the partition coefficient between octanol (B41247) and water), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets . For artemisinin derivatives, increased lipophilicity has generally been correlated with enhanced antimalarial activity . This is attributed to improved penetration through hydrophobic biological membranes, such as the parasite's plasma membrane, and potentially higher affinity for plasmodial membranes . The enhanced activity of deoxoqinghaosu was indeed ascribed to its higher lipophilicity .

SAR Studies of this compound Derivatives and Substituent Effects

Structure-activity relationship studies on artemisinin and its analogues have explored modifications at various positions to identify key structural determinants for antimalarial activity . These studies reveal that substituents can significantly influence activity through electronic and steric effects. For instance, introducing larger substituents at specific positions, such as the α-methylene carbon, has been shown to substantially increase antimalarial activity .

Mechanistic Investigations of Deoxocarbaqinghaosu at the Molecular and Cellular Level

Exploration of Molecular Interactions with Malaria-Relevant Biological Systems (e.g., Heme)

A key aspect of the widely accepted mechanism of action for artemisinin (B1665778) and its active derivatives is their interaction with heme, a component of hemoglobin. This interaction is believed to be crucial for the activation of the endoperoxide bridge, leading to the generation of cytotoxic radical species.

In the case of deoxocarbaqinghaosu, studies have shown that it does not form detectable covalent adducts with heme. This observation is consistent with findings for some artemisone (B1665779) congeners that are resistant to activation by reducing iron. The absence of the endoperoxide bridge in this compound is the primary reason for its inability to interact with heme in the same manner as artemisinin. The interaction between heme and artemisinin leads to the decomposition of the heme porphyrin ring, a process that does not occur with this compound.

Table 1: Heme Interaction Comparison

CompoundHeme InteractionFormation of Covalent AdductsReference
ArtemisininYesYes
This compoundNoNot Detected
ArtesunateYesYes
Dihydroartemisinin (B1670584)YesYes

Investigation of Reactive Oxygen Species (ROS) Generation Capacity (or Absence Thereof)

The generation of reactive oxygen species (ROS) is a hallmark of the antimalarial activity of artemisinin and its derivatives. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive chemical species that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to parasite death.

Given that the activation of the endoperoxide bridge by heme is the primary source of ROS generation for artemisinins, the absence of this critical functional group in this compound means it is incapable of producing ROS through this established mechanism. The lack of an endoperoxide bridge prevents the iron-mediated cleavage that initiates the cascade of radical formation. Therefore, this compound is not expected to exhibit significant ROS generation capacity in biological systems relevant to malaria.

Cellular Uptake and Subcellular Localization Studies in in vitro Models

The ability of a compound to be taken up by cells and localize to specific subcellular compartments is crucial for its biological activity. For antimalarial drugs, entry into parasite-infected red blood cells is the first step. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis.

While specific studies on the cellular uptake and subcellular localization of this compound are not extensively detailed in the provided search results, some general principles can be inferred. The lipophilicity of a compound can influence its ability to cross cell membranes. For instance, the enhanced activity of deoxoqinghaosu (B236817), a related compound, is suggested to be due to its higher lipophilicity and thus a greater affinity for the plasmodial membrane. It is plausible that this compound can also enter cells due to its structural similarity to other artemisinin-based compounds. However, without the specific interactions that drive the localization of active artemisinins, its distribution within the cell may be nonspecific. Active artemisinin derivatives are known to be metabolized to dihydroartemisinin (DHA), which then exerts its effects. this compound does not undergo this metabolic conversion.

Analysis of Biochemical Pathway Perturbation in Cellular Systems

Active artemisinin derivatives are known to perturb various biochemical pathways within the malaria parasite. The generation of ROS and subsequent alkylation of parasitic proteins can disrupt numerous cellular processes.

Due to its inability to generate ROS and form covalent adducts with cellular targets, this compound is not expected to cause significant perturbation of the biochemical pathways that are affected by active artemisinins. The downstream effects of ROS, such as lipid peroxidation and damage to proteins and nucleic acids, would be absent. Without the initial chemical reactivity, the cascade of cellular damage that leads to parasite killing does not occur.

Study of Interactions with Putative Biological Targets (e.g., PfATP6) in in vitro Systems

One of the proposed targets for artemisinin and its derivatives is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6). Inhibition of this calcium pump is thought to disrupt calcium homeostasis in the parasite, contributing to its death. Studies have shown that artemisinins can inhibit PfATP6, and this inhibition is dependent on the presence of the endoperoxide bridge and is iron-dependent.

Given that this compound lacks the endoperoxide bridge, it is highly unlikely to interact with and inhibit PfATP6 in the same manner as active artemisinins. Research has demonstrated that deoxyartemisinin, which also lacks the endoperoxide-derived reactivity, has no effect on PfATP6. Therefore, it can be concluded that this compound does not target PfATP6. The interaction of artemisinins with PfATP6 is complex and still a subject of some debate, but the requirement of the endoperoxide for activity against this target is a consistent finding.

Table 2: Comparison of Molecular Interactions with PfATP6

CompoundInteraction with PfATP6Inhibition of PfATP6Reference
ArtemisininYes (proposed)Yes
DeoxyartemisininNoNo
This compoundUnlikelyNo (inferred)

Comparison of Molecular Mechanisms with Active Artemisinin Derivatives

The molecular mechanism of this compound, or rather the lack thereof, stands in stark contrast to that of active artemisinin derivatives. The key differentiating factor is the endoperoxide bridge present in active compounds like artemisinin, artesunate, and dihydroartemisinin. wikipedia.org

The established mechanism for active artemisinins involves:

Activation: Interaction with heme iron within the parasite's digestive vacuole.

ROS Generation: Cleavage of the endoperoxide bridge, leading to the formation of highly reactive carbon-centered radicals and other ROS.

Target Alkylation: These radicals then promiscuously alkylate and damage a multitude of parasitic proteins and other macromolecules, disrupting vital cellular functions.

Specific Target Inhibition: In addition to non-specific damage, specific targets like PfATP6 have been proposed to be inhibited.

This compound, lacking the endoperoxide bridge, is inert in this mechanistic pathway. It does not interact with heme to produce radicals, and consequently, it does not cause the widespread cellular damage that is characteristic of active artemisinin derivatives. Its inability to inhibit putative targets like PfATP6 further underscores its mechanistic divergence. The near ineffectiveness of this compound as an antimalarial agent provides strong evidence for the central role of the endoperoxide bridge in the biological activity of the artemisinin class of compounds.

Analytical Methodologies for Deoxocarbaqinghaosu in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS/MS with derivatization)

Chromatographic techniques are the cornerstone of analytical chemistry, enabling the separation and quantification of individual components from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are particularly powerful tools for the analysis of pharmaceutical compounds like Deoxocarbaqinghaosu.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for quantification. This approach separates compounds based on their hydrophobicity.

A hypothetical HPLC method for this compound could be developed using a C18 stationary phase, which is a common choice for the analysis of artemisinin (B1665778) and its derivatives. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Detection could be achieved using a UV detector, as many organic molecules absorb ultraviolet light. The development and validation of such a method would involve optimizing the mobile phase composition and flow rate to achieve a good separation of this compound from any impurities or degradation products.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 210 nm
Retention Time ~ 8.5 min

The validation of the HPLC method would include assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a relatively large and non-volatile molecule, direct analysis by GC-MS would be challenging. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable compound. This is a common strategy used for the GC-MS analysis of other complex molecules. The derivatized this compound could then be separated on a GC column and detected by a tandem mass spectrometer (MS/MS), which provides excellent selectivity and sensitivity for trace-level analysis.

The GC-MS/MS method would offer the advantage of high specificity, as the mass spectrometer can be set to monitor for specific fragment ions of the derivatized this compound, reducing the likelihood of interference from other components in the sample matrix.

Spectrometric Methods for Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of chemical compounds. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful analytical platform.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) or more specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be the method of choice for trace analysis in complex matrices. This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

An LC-MS/MS method would be particularly useful for identifying and quantifying this compound and its potential metabolites in in vitro systems. The process involves ionizing the compound as it elutes from the HPLC column and then separating the ions based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer, a specific parent ion corresponding to this compound can be selected, fragmented, and then one or more of the resulting fragment ions (daughter ions) can be monitored for quantification. This process, known as selected reaction monitoring (SRM), provides a very high degree of certainty in the identification and quantification of the analyte, even at very low concentrations.

Table 2: Hypothetical Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) [M+H]⁺
Daughter Ion (m/z) Specific fragment ion
Collision Energy Optimized for fragmentation

The development of such a method would be crucial for understanding the metabolic fate of this compound in biological systems.

Development of Bioanalytical Assays for in vitro Systems

Bioanalytical assays are essential for determining the concentration of a compound in biological matrices such as plasma, cell lysates, or microsomal preparations. The development of a robust bioanalytical assay for this compound would be a critical step in its preclinical evaluation. These assays are vital for understanding the compound's behavior in in vitro models that are used to predict its properties in a living organism.

Given the complexity of biological matrices, a highly selective and sensitive method like LC-MS/MS would be the preferred platform for a bioanalytical assay for this compound. The development process for such an assay involves several key steps:

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. This could involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Optimization: Fine-tuning the LC and MS parameters to achieve the desired sensitivity, selectivity, and run time.

Method Validation: A rigorous process to demonstrate that the assay is accurate, precise, and reliable for its intended purpose. Validation is performed according to guidelines from regulatory agencies.

A validated bioanalytical assay would enable the quantification of this compound in various in vitro experiments, such as metabolic stability assays using liver microsomes or cell permeability assays.

Table 3: Hypothetical Validation Parameters for a this compound Bioanalytical Assay

ParameterAcceptance Criteria
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Matrix Effect Monitored and minimized
Recovery Consistent and reproducible

The data generated from these validated bioanalytical assays would be fundamental for making informed decisions during the early stages of research and development.

Future Research Directions and Theoretical Implications of Deoxocarbaqinghaosu Studies

Expanding SAR to Novel Carba-Analogue Derivatives for Fundamental Mechanistic Insight

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the Deoxocarbaqinghaosu scaffold influence its biological activity. Future research should focus on synthesizing and evaluating novel carba-analogue derivatives of this compound. This systematic exploration aims to identify key structural features responsible for its efficacy and to elucidate the detailed mechanisms of action. By varying substituents and structural elements, researchers can gain fundamental mechanistic insights, potentially revealing how these alterations affect target binding, activation, or downstream cellular effects. Such studies could also uncover new biological activities or improve existing ones, providing a deeper understanding of the compound's interaction with biological systems. For instance, modifications to the lactone ring or the endoperoxide bridge could yield derivatives with altered stability or reactivity, offering clues about the essential components for biological function.

Utilization of this compound as a Molecular Probe for Target Validation Research

This compound holds potential as a molecular probe for validating biological targets. By functionalizing this compound with reporter groups (e.g., fluorescent tags, biotin), researchers can create chemical probes to track its cellular localization, identify its binding partners, and validate proposed molecular targets. This approach is vital for target validation research, confirming whether a specific protein or pathway is indeed responsible for the observed biological effects of this compound. The development of such probes would enable direct experimental investigation into the compound's mechanism of action, moving beyond correlative studies to establish causal relationships. For example, activity-based protein profiling using this compound-based probes could identify alkylated targets within a biological system, thereby validating them as direct interactors.

Advanced Computational Modeling for Predicting this compound-Biological System Interactions

Advanced computational modeling techniques, including molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, can significantly accelerate the understanding of this compound's interactions with biological systems. These methods can predict binding affinities, conformational changes upon interaction, and potential off-target effects. By simulating the behavior of this compound within complex biological environments, researchers can gain atomic-level insights into its mechanism of action, predict the activity of novel derivatives, and identify potential drug targets. Such computational approaches are essential for rational drug design, guiding the synthesis of more potent and selective analogues and reducing the need for extensive experimental screening. For example, molecular docking studies can predict how this compound interacts with specific protein targets, providing hypotheses for experimental validation.

Contribution of this compound Studies to the General Understanding of Artemisinin's Mode of Action

Studies on this compound can significantly contribute to the broader understanding of artemisinin's complex mode of action. As a carba-analogue, this compound may exhibit altered reactivity or target interactions compared to artemisinin (B1665778). By comparing the biological activities and mechanistic pathways of this compound with those of artemisinin and its other derivatives, researchers can dissect the critical structural features and biochemical events necessary for antimalarial efficacy. For instance, if this compound lacks the endoperoxide bridge or has a modified one, its comparative activity (or lack thereof) can illuminate the essentiality of specific structural elements in artemisinin's mechanism. Such comparative analyses can help resolve ongoing debates about artemisinin's primary targets and activation mechanisms, such as the role of heme or specific proteins like PfATP6.

Design of Next-Generation Molecular Scaffolds Based on Mechanistic Insights from this compound

The mechanistic insights gained from studying this compound can serve as a foundation for designing next-generation molecular scaffolds. Understanding how structural modifications in this compound impact its biological activity, target engagement, and metabolic stability can inform the development of novel drug candidates with improved properties. This could involve creating entirely new molecular frameworks inspired by this compound's pharmacophore or optimizing existing artemisinin-like structures. The goal is to develop compounds that retain or enhance efficacy, overcome potential resistance mechanisms, and possess favorable pharmacokinetic profiles, ultimately leading to more effective therapeutic agents. For example, if this compound demonstrates enhanced stability or altered target selectivity due to its carba-analogue nature, these properties could be incorporated into new scaffold designs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.